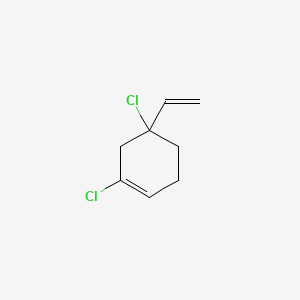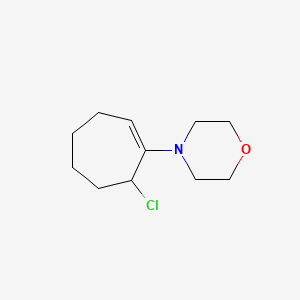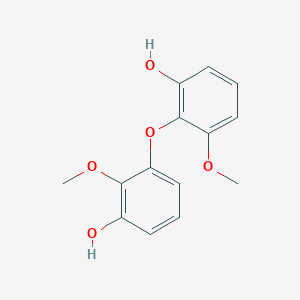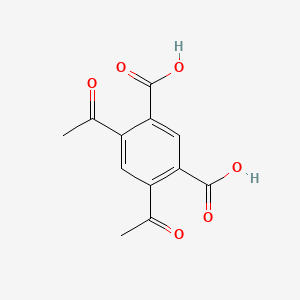![molecular formula C12H27ClOSn B14471012 1-[Dibutyl(chloro)stannyl]butan-1-ol CAS No. 65301-75-9](/img/structure/B14471012.png)
1-[Dibutyl(chloro)stannyl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Dibutyl(chloro)stannyl]butan-1-ol is an organotin compound with the molecular formula C12H27ClOSn. This compound is characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a butanol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science .
Méthodes De Préparation
The synthesis of 1-[Dibutyl(chloro)stannyl]butan-1-ol typically involves the reaction of dibutyltin dichloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one chlorine atom with the butanol group. The reaction can be represented as follows:
(Bu2SnCl2)+BuOH→(Bu2SnClBuOH)+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[Dibutyl(chloro)stannyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides, which are useful in catalysis.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include hydrogen halides, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[Dibutyl(chloro)stannyl]butan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which 1-[Dibutyl(chloro)stannyl]butan-1-ol exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with different ligands, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
1-[Dibutyl(chloro)stannyl]butan-1-ol can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin oxide: Widely used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which combines the properties of both butanol and organotin compounds, making it versatile for various applications .
Propriétés
Numéro CAS |
65301-75-9 |
|---|---|
Formule moléculaire |
C12H27ClOSn |
Poids moléculaire |
341.50 g/mol |
Nom IUPAC |
1-[dibutyl(chloro)stannyl]butan-1-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
KUFMHDQHWPZRTF-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(C(CCC)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)

![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
